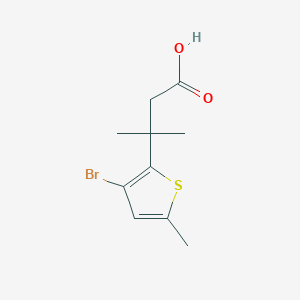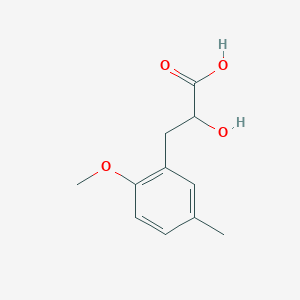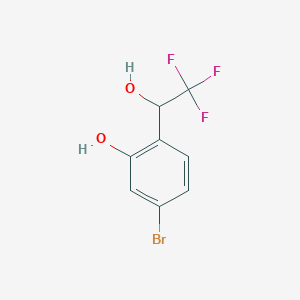
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, as well as a butanoic acid moiety. Thiophenes are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid typically involves the bromination of a methylthiophene derivative followed by the introduction of the butanoic acid group. One common synthetic route is as follows:
Bromination: The starting material, 5-methylthiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 3-position of the thiophene ring.
Carboxylation: The brominated intermediate is then subjected to a carboxylation reaction using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene oxides or thiophene dioxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene oxides or thiophene dioxides.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Substituted thiophene derivatives with various functional groups.
Applications De Recherche Scientifique
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of thiophene-based polymers and materials.
Biology: The compound can be used in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial or anticancer agents.
Medicine: Research into the pharmacological properties of thiophene derivatives may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromo-5-methylthiophen-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a butanoic acid moiety.
3-(3-Bromo-5-methylthiophen-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a butanoic acid moiety.
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylpentanoic acid: Similar structure but with a pentanoic acid moiety instead of a butanoic acid moiety.
Uniqueness
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom and the butanoic acid moiety can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C10H13BrO2S |
|---|---|
Poids moléculaire |
277.18 g/mol |
Nom IUPAC |
3-(3-bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H13BrO2S/c1-6-4-7(11)9(14-6)10(2,3)5-8(12)13/h4H,5H2,1-3H3,(H,12,13) |
Clé InChI |
WMTGHTUXSLLOFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C(C)(C)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)


![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)


![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)

